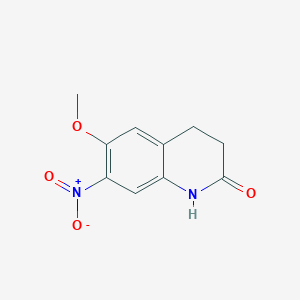
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.20 .
Molecular Structure Analysis
The molecular structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Platelet Aggregation Inhibition
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in inhibiting platelet aggregation, a crucial factor in cardiovascular health. A study by Iyobe et al. (2001) synthesized a series of these derivatives, finding selective inhibitory activity against platelet aggregation. Among the compounds, a specific derivative exhibited potent inhibitory activity, highlighting its potential therapeutic use in conditions where platelet aggregation is a risk factor (Iyobe et al., 2001).
Antitumor Activity
Research by Cui et al. (2017) explored the antitumor properties of a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. This compound inhibited tumor growth significantly in mice, showing both antiproliferative activity and the ability to disrupt tumor vasculature. It also demonstrated a balance between solubility and lipophilicity, making it a promising candidate for further cancer treatment research (Cui et al., 2017).
Corrosion Inhibition
A study by Khan et al. (2017) investigated the use of quinazoline Schiff base compounds, including variants of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, in corrosion inhibition. These compounds showed effective inhibition properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This research opens possibilities for these compounds in industrial applications, particularly in protecting metals from corrosion (Khan et al., 2017).
Tubulin Polymerization Inhibition
Wang et al. (2014) explored compounds with a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, for their potential in inhibiting tubulin polymerization. This inhibition is critical in cancer therapy as it can disrupt cell division. The study identified compounds with significant in vitro cytotoxic activity and potency against tubulin assembly, suggesting their potential role in developing new cancer treatments (Wang et al., 2014).
Propriétés
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQOJGLMDXOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2617927.png)
![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
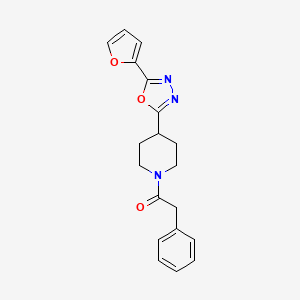
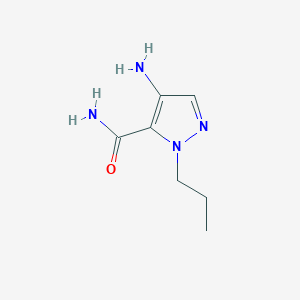
![1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2617934.png)
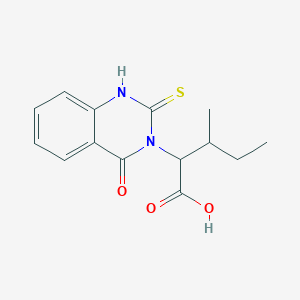
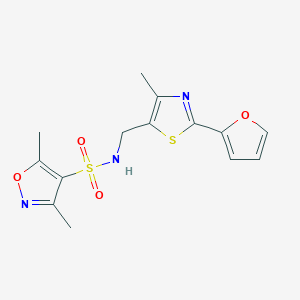
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
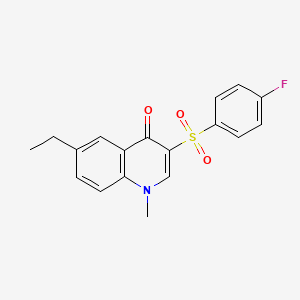
![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)